1-(4-Phenylcyclohex-3-en-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Phenylcyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C14H16O It is characterized by a phenyl group attached to a cyclohexene ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenylcyclohex-3-en-1-yl)ethanone can be synthesized through a Diels-Alder reaction, which involves the reaction of a diene with a dienophile. The specific diene and dienophile required for this synthesis are typically chosen based on the desired product structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Diels-Alder reaction remains a common approach due to its efficiency in forming cyclohexene derivatives .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ethanone group to an alcohol.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols.
Substitution: Products may include halogenated compounds or other substituted derivatives.
Scientific Research Applications
1-(4-Phenylcyclohex-3-en-1-yl)ethanone has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Phenylcyclohex-3-en-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
- 1-(4-Methylcyclohex-3-en-1-yl)ethanone
- 1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone
Comparison: 1-(4-Phenylcyclohex-3-en-1-yl)ethanone is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to similar compounds with methyl or dimethyl groups. This uniqueness makes it valuable in specific applications where the phenyl group plays a crucial role .
Properties
CAS No. |
21181-44-2 |
---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(4-phenylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C14H16O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-6,9,12H,7-8,10H2,1H3 |
InChI Key |
XMEYAWIZUPUTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(=CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.